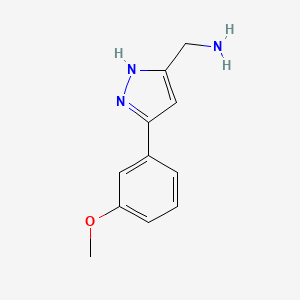
Methyl 13-iodotridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 13-iodotridecanoate: is an organic compound with the molecular formula C14H27IO2 It is an iodinated ester, which means it contains an iodine atom attached to a long carbon chain ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 13-iodotridecanoate can be synthesized through the iodination of methyl tridecanoate. The process typically involves the reaction of methyl tridecanoate with iodine in the presence of a suitable catalyst or under specific conditions that facilitate the substitution of a hydrogen atom with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 13-iodotridecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ester group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted tridecanoates.
Oxidation: Products include tridecanoic acid.
Reduction: Products include tridecanol.
Coupling Reactions: Products include complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
Methyl 13-iodotridecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its iodine atom makes it a useful intermediate in various organic reactions.
Biology: It can be used in the study of biological systems, particularly in understanding the metabolism of iodinated compounds.
Industry: Used in the synthesis of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of methyl 13-iodotridecanoate depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon chain. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways.
Comparación Con Compuestos Similares
Methyl 13-bromotridecanoate: Similar structure but with a bromine atom instead of iodine.
Methyl 13-chlorotridecanoate: Contains a chlorine atom instead of iodine.
Methyl tridecanoate: The non-iodinated version of the compound.
Uniqueness: Methyl 13-iodotridecanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated or chlorinated counterparts. The iodine atom’s larger size and higher atomic weight also influence the compound’s physical and chemical behavior, making it suitable for specific applications that other halogenated compounds may not fulfill.
Propiedades
Fórmula molecular |
C14H27IO2 |
|---|---|
Peso molecular |
354.27 g/mol |
Nombre IUPAC |
methyl 13-iodotridecanoate |
InChI |
InChI=1S/C14H27IO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15/h2-13H2,1H3 |
Clave InChI |
CZTPYRCRUHFDGI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


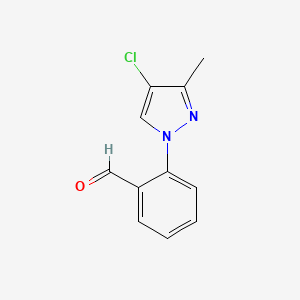




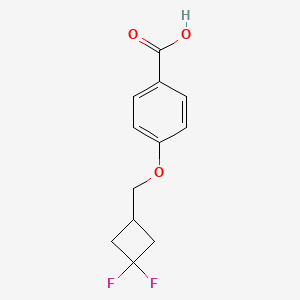
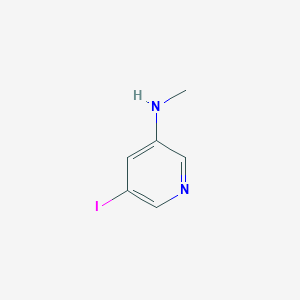
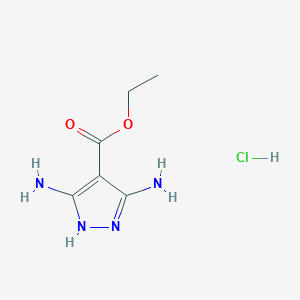
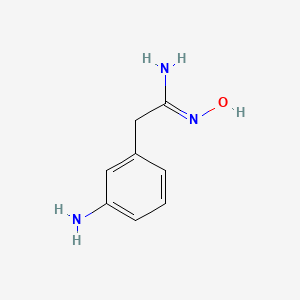
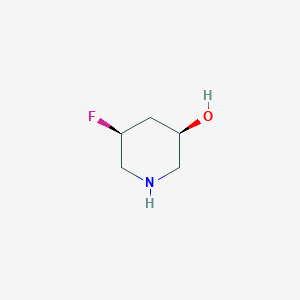
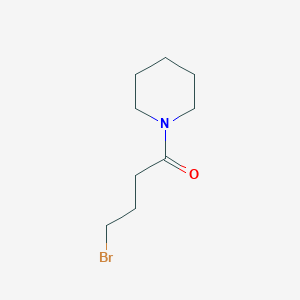
![(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15279480.png)

